molecular formula C22H25N3O4S B2818371 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955701-77-6

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2818371
CAS No.: 955701-77-6
M. Wt: 427.52
InChI Key: KNBNRZQYBAZRSI-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a cyclohexylmethyl group, and a cyclopenta[d]thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole-5-carboxylic acid, which can be achieved through the oxidation of benzo[d][1,3]dioxole. This intermediate is then converted to its corresponding amide via reaction with an appropriate amine.

The cyclopenta[d]thiazole ring can be constructed through a cyclization reaction involving a thioamide and a suitable electrophile. The final step involves coupling the benzo[d][1,3]dioxole-5-carboxamide with the cyclopenta[d]thiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the amide groups can produce the corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carboxamide: Shares the benzo[d][1,3]dioxole moiety but lacks the cyclopenta[d]thiazole ring.

    Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the benzo[d][1,3]dioxole and cyclopenta[d]thiazole moieties.

    Cyclopenta[d]thiazole derivatives: Compounds with the cyclopenta[d]thiazole ring but different substituents.

Uniqueness

The uniqueness of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide lies in its combination of structural features. The presence of both the benzo[d][1,3]dioxole and cyclopenta[d]thiazole moieties, along with the cyclohexylmethyl group, provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-20(14-6-8-16-17(10-14)29-12-28-16)25-22-24-19-15(7-9-18(19)30-22)21(27)23-11-13-4-2-1-3-5-13/h6,8,10,13,15H,1-5,7,9,11-12H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBNRZQYBAZRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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